5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt

Overview

Description

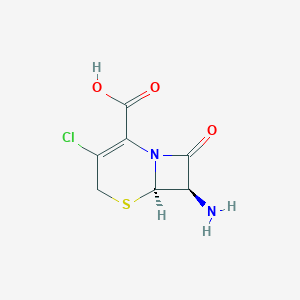

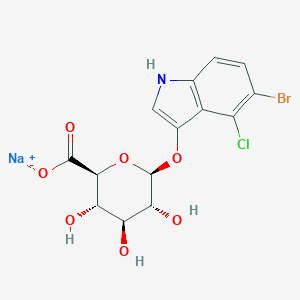

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is colorless until it undergoes enzymatic hydrolysis by beta-glucuronidase, resulting in the formation of a blue precipitate. This property makes it particularly useful in various biochemical assays and molecular biology applications .

Mechanism of Action

Target of Action

The primary target of the compound 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is produced by the bacterium Escherichia coli and is widely used as a reporter gene .

Mode of Action

X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by β-glucuronidase, X-GlcA produces colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for the detection of GUS gene expression .

Biochemical Pathways

The cleavage of X-GlcA by β-glucuronidase is a key step in the biochemical pathway for GUS gene detection . The resulting blue precipitate provides a visual indication of the presence of the enzyme, and by extension, the expression of the GUS gene .

Result of Action

The cleavage of X-GlcA by β-glucuronidase results in the production of a blue precipitate . This color change provides a clear, visual indication of the presence of the β-glucuronidase enzyme and the expression of the GUS gene .

Action Environment

The action of X-GlcA is influenced by environmental factors such as light and heat . The compound is light-sensitive and incompatible with oxidizing agents and heat , which means it should be stored in a cool, dark environment to maintain its stability and efficacy .

Biochemical Analysis

Biochemical Properties

The primary biochemical role of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is as a substrate for the enzyme β-glucuronidase . This enzyme, which is synthesized by Escherichia coli , converts the pre-immobilized this compound into a blue color at the end of the reaction .

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with β-glucuronidase. The conversion of the substrate by the enzyme results in a blue color, which can be used to confirm the expression of the GUS gene in samples .

Molecular Mechanism

At the molecular level, this compound is acted upon by the enzyme β-glucuronidase. This enzyme cleaves the substrate, resulting in the production of a blue precipitate of chloro-bromoindigo .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its use in assays for β-glucuronidase activity . The substrate is stable and does not degrade over time under normal conditions .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate for β-glucuronidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt typically involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-D-glucuronic acid in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization and drying to achieve the final product in a stable, powdered form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and is carried out under mild conditions, such as physiological pH and temperature. The reaction can be monitored visually due to the color change from colorless to blue .

Major Products Formed

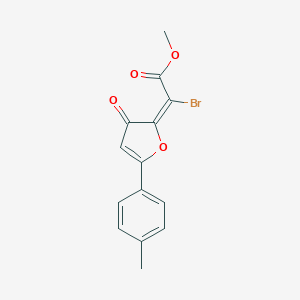

The major product formed from the hydrolysis of this compound is 5-bromo-4-chloro-3-indolyl, which further oxidizes to form a blue precipitate of dichlorodibromoindigo .

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is widely used in scientific research for its ability to detect beta-glucuronidase activity. Some of its applications include:

Molecular Biology: Used as a reporter gene substrate in various assays to monitor gene expression and promoter activity

Biochemistry: Employed in enzyme assays to study the activity and kinetics of beta-glucuronidase

Microbiology: Utilized in the identification and differentiation of bacterial species based on their ability to produce beta-glucuronidase

Histochemistry: Applied in tissue staining techniques to visualize beta-glucuronidase activity in different cell types and tissues

Comparison with Similar Compounds

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is unique due to its specific use as a chromogenic substrate for beta-glucuronidase. Similar compounds include:

5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity

4-Methylumbelliferyl-beta-D-glucuronide: Another substrate for beta-glucuronidase that produces a fluorescent product

X-Gluc (5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid, cyclohexylammonium salt): A similar compound used for the same purpose but with different solubility and stability properties

Properties

IUPAC Name |

sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLSVGDGSKUDCT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClNNaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926430 | |

| Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129541-41-9 | |

| Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.